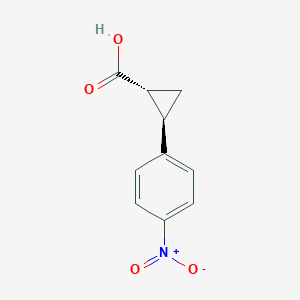

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

Trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a carboxylic acid group, and a nitro-substituted phenyl group. The presence of these functional groups suggests that the compound could participate in various chemical reactions, particularly those involving the cyclopropane ring and the nitro group.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, esters of 2-arylcyclopropanecarboxylic acids have been shown to react with nitrous acid, leading to the formation of aryl-substituted isoxazoles . This reaction involves the regioselective insertion of the nitrosyl cation into the cyclopropane ring. The nature and position of substituents on the aromatic ring influence the reaction rate but not the regioselectivity. This suggests that the synthesis of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid could potentially be achieved through similar pathways, with careful consideration of the substituents to control the reaction kinetics.

Molecular Structure Analysis

The molecular structure of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid would be characterized by the strained three-membered cyclopropane ring, which is known to impart significant reactivity to the molecule. The trans configuration indicates that the nitrophenyl group and the carboxylic acid moiety are on opposite sides of the cyclopropane ring, which could affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Chemical reactions involving trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid would likely focus on the reactivity of the cyclopropane ring and the nitro group. For example, the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride leads to the formation of trisubstituted oxazoles . This process involves the generation of aroylmethylidene malonates, followed by conjugate addition and cyclization. Although the compound is not a dicarboxylate, the reactivity patterns observed in these reactions could provide insights into the types of transformations that trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are not detailed in the provided papers, we can infer some properties based on the structure. The cyclopropane ring would contribute to the compound's strain and reactivity, while the nitro group could introduce electron-withdrawing effects, influencing the acidity of the carboxylic acid. The aromatic ring could engage in π-π interactions and potentially affect the solubility of the compound in various solvents. The trans configuration might also influence the compound's melting point and boiling point compared to its cis isomer.

Applications De Recherche Scientifique

Synthesis of Oxazoles and Isoxazoles

Research has demonstrated the utility of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates (a close relative of trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid) in synthesizing oxazoles and isoxazoles. For instance, reactions with nitriles in the presence of tin(IV) chloride yield 2,4,5-trisubstituted oxazoles, showcasing the compound's role in synthesizing heterocyclic compounds (T. Selvi & K. Srinivasan, 2014). Additionally, esters of 2-arylcyclopropanecarboxylic acids react with nitrous acid to form aryl-substituted isoxazoles, highlighting its potential in creating novel heterocyclic structures (A. Z. Kadzhaeva et al., 2009).

Ring-Opening Reactions and Heterocycle Synthesis

Boron trifluoride-mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates lead to the formation of aroylmethylidene malonates, which are precursors for various heterocycles such as imidazoles, quinoxalines, and benzo[1,4]thiazines (T. Selvi & K. Srinivasan, 2014). This showcases the compound's role in facilitating complex ring transformations and synthesizing valuable heterocyclic compounds.

Metal Complex Formation

Copper(II) complexes with nitrophenyl-cyclam derivatives, including those with nitrophenyl substituents, demonstrate unique push-pull behavior and scorpionate coordination of the nitro group (M. Boiocchi et al., 2015). This application is pivotal in the study of metal-ligand interactions and the development of specific metal ion sensors.

Bioactivity and Fungicidal Activity

Cyclopropanecarboxylic acid derivatives, including those derived from trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid, have shown significant bioactivity. Compounds synthesized from cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid exhibit notable herbicidal and fungicidal activities, suggesting potential applications in agricultural chemistry (L. Tian et al., 2009).

Plant Growth Regulation

The structural activity relationship studies of 2-phenyl-cyclopropane-carboxylic acids, including trans and cis forms, have implications in plant growth regulation. The cis-acid shows similar activity to cis-cinnamic acid, providing insights into the role of spatial configuration in physiological activity (H. Veldstra & C. V. D. Westeringh, 2010).

Safety And Hazards

The safety and hazards associated with trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid are indicated by several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Propriétés

IUPAC Name |

(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-1-3-7(4-2-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOAKPNPOGWEV-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511534 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Nitrophenyl)cyclopropanecarboxylic acid | |

CAS RN |

16633-46-8 | |

| Record name | (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)